Ropivacaine

Description

Propriétés

IUPAC Name |

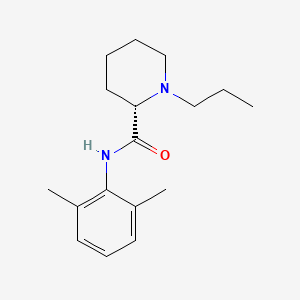

(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMNUMMKYBVTFN-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040187 | |

| Record name | Ropivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ropivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.53e-01 g/L | |

| Record name | Ropivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ropivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

84057-95-4, 98626-61-0 | |

| Record name | Ropivacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84057-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ropivacaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084057954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ropivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ropivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-N-(2,6-dimethylphenyl)-1-propyl-piperidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROPIVACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IO5LYA57N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ropivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Deep Dive into the Molecular Interactions of Ropivacaine with Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of ropivacaine, a widely used local anesthetic, on voltage-gated sodium channels (VGSCs). By reversibly blocking these channels, this compound inhibits the propagation of action potentials in nerve fibers, leading to its anesthetic effect.[1][2][3] This document delves into the nuanced, state-dependent interactions and quantitative pharmacology that define this compound's clinical profile, offering valuable insights for researchers in pain management and drug development.

Core Mechanism: State-Dependent Blockade

This compound, like other local anesthetics, exhibits a state-dependent affinity for VGSCs, meaning its binding potency is influenced by the conformational state of the channel—resting, open, or inactivated.[4] The drug preferentially binds to the open and inactivated states of the sodium channel over the resting state.[2][4] This characteristic is fundamental to its mechanism of action and clinical efficacy.

The interaction begins with the uncharged form of the this compound molecule crossing the nerve cell membrane.[5] Once in the cytoplasm, it re-protonates and the charged form accesses its binding site from the intracellular side of the channel pore.[5] This binding stabilizes the inactivated state of the channel, preventing its return to the resting state and thereby blocking the influx of sodium ions that is necessary for the depolarization phase of an action potential.[6]

This preferential binding to channels that are frequently activated (as in a rapidly firing nociceptive neuron) leads to a phenomenon known as "use-dependent" or "phasic" block.[7][8] With repeated stimulation, more channels enter the open and inactivated states, making them more susceptible to blockade by this compound.[7] This results in a progressive enhancement of the anesthetic effect in active nerve fibers.

Quantitative Pharmacology of this compound

The inhibitory potency of this compound has been quantified in various experimental systems, primarily through electrophysiological studies. The half-maximal inhibitory concentration (IC50) is a key metric that varies depending on the specific sodium channel subtype and its conformational state.

| Channel Subtype/Preparation | Channel State | Holding Potential (Vh) | IC50 (µM) | Reference |

| TTX-Resistant (TTX-R) Na+ Channels (rat DRG neurons) | Tonic Block | - | 54 ± 14 | [9] |

| TTX-Sensitive (TTX-S) Na+ Channels (rat DRG neurons) | Tonic Block | - | 116 ± 35 | [9] |

| Na+ Channels (rat dorsal horn neurons) | Tonic Block | -80 mV | 117.3 | [7] |

| Na+ Channels (rat dorsal horn neurons) | Tonic Block | -60 mV | 74.3 | [7] |

| Human Cardiac SCN5A (Nav1.5) | Open State | - | 322.2 ± 29.9 | [10][11] |

| Human Cardiac SCN5A (Nav1.5) | Inactivated State | - | 2.73 ± 0.27 | [10][11] |

Effects on Channel Gating

This compound not only blocks the sodium channel pore but also modulates its gating properties. Electrophysiological studies have demonstrated that this compound can shift the voltage-dependence of both activation and inactivation.

-

Activation: In some preparations, such as TTX-R Na+ channels in rat dorsal root ganglion neurons, this compound has been shown to shift the activation curve in the depolarizing direction.[9]

-

Inactivation: A more consistent finding is that this compound shifts the steady-state inactivation curve in the hyperpolarizing direction for various sodium channel subtypes, including TTX-S, TTX-R, Nav1.2, and Nav1.5.[7][9][12][13] This hyperpolarizing shift means that at a given membrane potential, a larger fraction of channels will be in the inactivated state and unavailable for opening, thus enhancing the block. For instance, in rat dorsal horn neurons, this compound produced a significant hyperpolarizing shift of 11 mV in the steady-state inactivation curve.[7]

Signaling Pathways and Logical Relationships

The interaction of this compound with voltage-gated sodium channels can be visualized as a state-dependent binding process that ultimately leads to the blockade of nerve impulse conduction.

Caption: State-dependent binding of this compound to VGSCs.

Experimental Protocols

The characterization of this compound's effects on VGSCs predominantly relies on the whole-cell patch-clamp technique .[7][9][10] This method allows for the precise control of the membrane potential of a single neuron or a cell expressing specific ion channels, and the recording of the resulting ionic currents.

Protocol for Tonic and Use-Dependent Block Measurement

-

Cell Preparation: Neurons (e.g., from rat dorsal root ganglia) are enzymatically dissociated, or cell lines (e.g., HEK-293) are stably transfected to express a specific sodium channel subtype (e.g., SCN5A).[9][10][11]

-

Recording Setup: A glass micropipette filled with an internal solution is sealed onto the cell membrane. The whole-cell configuration is achieved by applying suction to rupture the patch of membrane under the pipette tip, allowing electrical access to the cell's interior.

-

Tonic Block Measurement:

-

The cell is held at a negative holding potential where most channels are in the resting state (e.g., -80 mV or -120 mV).[7]

-

A single depolarizing voltage step (e.g., to 0 mV) is applied to elicit a sodium current.

-

This compound is applied at various concentrations, and the reduction in the peak sodium current is measured to determine the tonic block.

-

The IC50 for tonic block is calculated by fitting the concentration-response data to the Hill equation.

-

-

Use-Dependent Block Measurement:

-

The cell is held at a negative holding potential.

-

A train of repetitive depolarizing pulses (e.g., at 5 Hz for 20 ms each) is applied to induce channel cycling through the resting, open, and inactivated states.[7]

-

The peak sodium current is measured for each pulse in the train.

-

Use-dependent block is quantified by the progressive decrease in current amplitude during the pulse train in the presence of this compound, compared to the control condition.[7]

-

Experimental Workflow Diagram

Caption: Workflow for patch-clamp analysis of this compound.

Conclusion

This compound's mechanism of action on voltage-gated sodium channels is a sophisticated interplay of state-dependent binding, use-dependent block, and modulation of channel gating. Its preferential interaction with the open and inactivated states of these channels provides a targeted blockade of nerve impulse transmission, particularly in active nerve fibers. A thorough understanding of its quantitative pharmacology and the specific experimental protocols used to elucidate these properties is crucial for ongoing research into local anesthetics and the development of novel pain therapeutics with improved efficacy and safety profiles.

References

- 1. This compound: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 7. The effects of this compound on sodium currents in dorsal horn neurons of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Characteristics of this compound block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Comparative Analysis of Bupivacaine and this compound Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic this compound - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Ropivacaine Hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core physicochemical properties of ropivacaine hydrochloride for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and replication of key experiments.

Core Physicochemical Data

This compound hydrochloride is an amide-type local anesthetic agent. Its hydrochloride salt form is commonly used in clinical practice. The key physicochemical properties are summarized in the tables below. Note that slight variations in reported values can be attributed to different experimental conditions and whether the anhydrous or monohydrate form was analyzed.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride | [1] |

| Molecular Formula | C₁₇H₂₆N₂O · HCl | [2] |

| C₁₇H₂₇ClN₂O | [1][3] | |

| C₁₇H₂₆N₂O · HCl · H₂O (Monohydrate) | [4][5] | |

| Molecular Weight | 310.86 g/mol (Anhydrous) | [2] |

| 310.9 g/mol (Anhydrous) | [1][3] | |

| 328.88 g/mol (Monohydrate) | [5][6] | |

| 328.89 g/mol (Monohydrate) | [4] | |

| Appearance | White to off-white crystalline powder | [4] |

Table 2: Thermodynamic and Partitioning Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | 260-262 °C | Crystals from isopropyl alcohol | |

| 267-269 °C | (lit.) | [7][8] | |

| 269.5-270.6 °C | Crystals from acetone + water (Monohydrate) | ||

| pKa | 8.07 | 0.1 M KCl solution, 25°C | [4] |

| 8.16 | 25°C | [9] | |

| ~8.2 | [10] | ||

| Solubility | 53.8 mg/mL | In water at 25°C | [4][11] |

| 5 mg/mL | In H₂O | [12] | |

| Soluble | In water and methanol | [5][11] | |

| ~15 mg/mL | In ethanol | [13] | |

| ~25 mg/mL | In DMSO | [13] | |

| Partition Coefficient | Distribution ratio of 14:1 (n-octanol/phosphate buffer) | pH 7.4 | [4][11] |

| Log P: 2.9 | [14] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are generalized from standard laboratory practices.

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant (pKa) by measuring pH changes in a solution during titration with a standardized acid or base.

Materials:

-

This compound hydrochloride sample

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

0.15 M potassium chloride (KCl) solution (to maintain ionic strength)

-

Methanol or other suitable co-solvent (if needed for solubility)

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a sufficient amount of this compound hydrochloride in deionized water (or a co-solvent/water mixture if solubility is low) to achieve a final concentration of approximately 1 mM.[15][16]

-

Initial pH Adjustment: Transfer a known volume (e.g., 20 mL) of the sample solution to a reaction vessel. If titrating with a base, acidify the solution to a pH of 1.8-2.0 using 0.1 M HCl.[15][16]

-

Titration Setup: Place the vessel on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.

-

Titration: Begin stirring and slowly add the 0.1 M NaOH titrant in small, precise increments from the burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, ensuring the reading is stable (signal drift < 0.01 pH units per minute). Continue the titration until the pH reaches approximately 12-12.5.[15][16]

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this curve.

-

Replication: Perform the titration at least in triplicate to ensure reproducibility.[15][16]

Determination of Aqueous Solubility by Shake-Flask Method

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.[17]

Materials:

-

This compound hydrochloride sample

-

Small glass vials with screw caps

-

Thermostatically controlled shaker or water bath (e.g., set to 25°C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical balance

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

Buffer solution of desired pH (e.g., phosphate buffer, pH 7.4)

Procedure:

-

Sample Preparation: Add an excess amount of this compound hydrochloride to a series of vials containing the desired solvent (e.g., water, buffer). The presence of undissolved solid is crucial.[17]

-

Equilibration: Seal the vials and place them in the shaker at a constant temperature. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[18]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For complete separation, centrifuge the vials at high speed.[17]

-

Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution).

-

Filtration: Immediately filter the aliquot using a syringe filter to remove any remaining undissolved microparticles.

-

Quantification: Dilute the filtrate to a suitable concentration and analyze it using a pre-validated analytical method (e.g., HPLC) to determine the concentration of dissolved this compound hydrochloride.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Determination of Octanol-Water Partition Coefficient (Log P)

The shake-flask method is the traditional approach for measuring the partition coefficient (P) or its logarithm (Log P), which indicates a drug's lipophilicity.[19]

Materials:

-

This compound hydrochloride sample

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

-

Centrifuge tubes or separatory funnels

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC)

Procedure:

-

Solvent Preparation: Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Sample Addition: Prepare a stock solution of this compound hydrochloride in the aqueous phase. Add a known volume of this solution to a centrifuge tube.

-

Partitioning: Add a known volume of the pre-saturated n-octanol to the tube. Common volume ratios (octanol:water) are 1:1, 2:1, and 1:2.[19]

-

Equilibration: Cap the tube and shake it gently for a set period to allow for the partitioning of the drug between the two phases until equilibrium is reached. Avoid vigorous shaking that can cause emulsification.[20]

-

Phase Separation: Centrifuge the tube to ensure a clear separation of the n-octanol and aqueous layers.[19]

-

Quantification: Carefully sample both the aqueous and the n-octanol phases. Determine the concentration of this compound hydrochloride in each phase using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous The Log P is the base-10 logarithm of this value.

Visualizations: Pathways and Workflows

Mechanism of Action: Sodium Channel Blockade

This compound, like other local anesthetics, exerts its effect by blocking nerve impulse conduction. This is achieved by reversibly binding to voltage-gated sodium channels within the nerve cell membrane, thereby inhibiting the influx of sodium ions that is necessary for the generation and propagation of action potentials.[14][21][22]

References

- 1. This compound Hydrochloride | C17H27ClN2O | CID 175804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. raybiotech.com [raybiotech.com]

- 3. This compound Hydrochloride | C17H27ClN2O | CID 175804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. This compound Hydrochloride | 132112-35-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. allmpus.com [allmpus.com]

- 7. 132112-35-7 CAS MSDS ((S)-ropivacaine hydrochloride hydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound hydrochloride monohydrate - CAS-Number 132112-35-7 - Order from Chemodex [chemodex.com]

- 9. This compound | 84057-95-4 [chemicalbook.com]

- 10. selleckchem.com [selleckchem.com]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. (S)-ropivacaine hydrochloride hydrate CAS#: 132112-35-7 [m.chemicalbook.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. This compound | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. researchgate.net [researchgate.net]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 20. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 22. This compound: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

Ropivacaine S-enantiomer and its pharmacological activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropivacaine, a long-acting amide local anesthetic, is distinguished in clinical practice by its development as a pure S-enantiomer.[1] This stereospecific formulation represents a significant advancement in regional anesthesia, offering a favorable safety profile, particularly concerning cardiotoxicity, when compared to its racemic predecessor, bupivacaine.[2][3] This technical guide provides an in-depth exploration of the pharmacological activity of S-ropivacaine, focusing on its mechanism of action, pharmacokinetics, and toxicological profile. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their understanding and utilization of this important anesthetic agent.

Core Pharmacological Properties

This compound's primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in neuronal cell membranes.[4] By inhibiting the influx of sodium ions, this compound prevents the generation and conduction of nerve impulses, resulting in a localized loss of sensation.[5] The S-enantiomer configuration is associated with a lower affinity for cardiac sodium channels compared to the R-enantiomer, which is a key factor in its reduced cardiotoxicity.[5] Additionally, this compound exhibits a degree of differential blockade, with a greater effect on sensory nerve fibers (Aδ and C fibers) than on motor fibers (Aβ fibers), particularly at lower concentrations.[4]

Data Presentation: Pharmacokinetics of S-Ropivacaine

The pharmacokinetic profile of S-ropivacaine is characterized by its absorption, distribution, metabolism, and elimination. The following table summarizes key pharmacokinetic parameters.

| Parameter | Value | Reference |

| Volume of Distribution (Vd) | 41 ± 7 L | [5][6] |

| Plasma Protein Binding | ~94% (primarily to α1-acid glycoprotein) | [6] |

| Metabolism | Extensively hepatic, via CYP1A2 (to 3-hydroxythis compound) and CYP3A4 (to N-dealkylated metabolites) | [4] |

| Elimination Half-life (t½) | Intravenous: 1.8 ± 0.7 hoursEpidural: 4.2 ± 1.0 hours | [4][6] |

| Total Plasma Clearance | 387 ± 107 mL/min | [5] |

Data Presentation: Potency and Toxicity of S-Ropivacaine vs. Bupivacaine

The potency and toxicity of S-ropivacaine are often compared to that of bupivacaine to highlight its safety advantages.

| Parameter | S-Ropivacaine | Bupivacaine | Reference |

| Potency (IC50 for open-channel block of SCN5A) | 322.2 ± 29.9 μM | 69.5 ± 8.2 μM | [7][8] |

| Potency (IC50 for inactivated SCN5A channels) | 2.73 ± 0.27 μM | 2.18 ± 0.16 μM | [7][8] |

| Neurotoxicity (IC50 for growth cone collapse) | ~10-2.5 M | ~10-2.6 M | [9] |

| Maximum Tolerated Unbound Plasma Concentration (Humans) | 0.6 mg/L | 0.3 mg/L | [2] |

Signaling Pathways and Mechanism of Action

The primary anesthetic effect of S-ropivacaine is mediated through the blockade of voltage-gated sodium channels. However, its toxicological effects, particularly neurotoxicity, involve more complex signaling pathways.

References

- 1. In vivo and in vitro evidence of the neurotoxic effects of this compound: the role of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of local anesthetic cardiotoxicity and treatment with lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A Comparative Analysis of Bupivacaine and this compound Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro metabolism and degradation pathways of ropivacaine

An In-Depth Technical Guide on the In Vitro Metabolism and Degradation Pathways of Ropivacaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a long-acting amide local anesthetic widely used for surgical anesthesia and postoperative pain management. A thorough understanding of its metabolic and degradation pathways is crucial for drug development, ensuring efficacy, and predicting potential drug-drug interactions and toxicity. This technical guide provides a comprehensive overview of the in vitro metabolism and degradation of this compound, detailing the enzymatic pathways, identified metabolites, degradation products under stress conditions, and the experimental protocols used for their characterization.

In Vitro Metabolism of this compound

The in vitro metabolism of this compound is primarily hepatic and mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic reactions are N-dealkylation and aromatic hydroxylation, leading to the formation of several metabolites.

Major Metabolic Pathways and Metabolites

This compound undergoes metabolism to form three main metabolites: 2',6'-pipecoloxylidide (PPX), 3'-hydroxythis compound (3'-OH Rop), and 4'-hydroxythis compound (4'-OH Rop).[1] Another minor metabolite, 2-OH-methyl-ropivacaine, has also been identified.[2]

-

N-dealkylation: This pathway involves the removal of the propyl group from the piperidine nitrogen, resulting in the formation of 2',6'-pipecoloxylidide (PPX) . This reaction is predominantly catalyzed by CYP3A4 .[1][2] PPX is considered a major metabolite of this compound in human liver microsomes.[1]

-

Aromatic Hydroxylation: This involves the addition of a hydroxyl group to the dimethylphenyl ring of this compound. This reaction leads to the formation of 3'-hydroxythis compound (3'-OH Rop) and 4'-hydroxythis compound (4'-OH Rop) . The formation of 3'-OH Rop is primarily mediated by CYP1A2 .[1][2][3] The formation of 4'-OH Rop is also attributed to CYP1A2.[1]

-

Other Minor Pathways: The formation of 2-OH-methyl-ropivacaine is catalyzed by CYP3A .[2]

The following diagram illustrates the primary metabolic pathways of this compound.

Quantitative Data on Metabolite Formation

The kinetics of metabolite formation can be characterized by the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). Limited quantitative data is available in the literature for all metabolites.

| Metabolite | Enzyme | Km (μM) | Vmax (nmol/min/mg protein) | Source |

| 2',6'-Pipecoloxylidide (PPX) | CYP3A4 | 125 | 4.78 | [4] |

Note: The provided Vmax for PPX formation was determined in a study focused on bupivacaine metabolism by CYP3A, which also metabolizes this compound to PPX.

In Vitro Degradation of this compound

Forced degradation studies are essential to understand the chemical stability of a drug substance under various stress conditions. These studies help in identifying potential degradation products and developing stability-indicating analytical methods.

Degradation Pathways under Stress Conditions

This compound has been subjected to forced degradation under conditions such as acid, base, oxidation, heat, and light.[1][5][6]

-

Alkaline Condition: Under alkaline stress (e.g., heating in 1 M NaOH), this compound undergoes cleavage of the amide linkage, leading to the formation of 2,6-dimethylaniline .[5]

-

Oxidative Condition: In the presence of an oxidizing agent like hydrogen peroxide, this compound is reported to form its N-Oxide .[6]

-

Acidic, Thermal, and Photolytic Conditions: While studies have been conducted under these conditions, the specific degradation products have not been clearly identified in the available literature. One study noted that this compound did not show significant degradation under acidic, thermal (dry heat), and sunlight stress conditions.[6] However, prolonged exposure or different conditions might lead to degradation.

The following diagram illustrates the known degradation pathways of this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound metabolism and degradation.

In Vitro Metabolism using Human Liver Microsomes

This protocol is a generalized procedure based on common practices for studying in vitro drug metabolism.

Protocol Details:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine human liver microsomes (typically 0.1-1 mg/mL protein concentration), phosphate buffer (e.g., 100 mM, pH 7.4), and the this compound solution (at various concentrations to determine kinetics).

-

Pre-incubate the mixture at 37°C for a few minutes.

-

-

Initiation of Metabolic Reaction:

-

Initiate the reaction by adding an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation:

-

Incubate the mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

-

Sample Preparation for Analysis:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analysis:

Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Protocol Details:

-

Sample Preparation:

-

Prepare solutions of this compound in appropriate solvents.

-

-

Application of Stress Conditions:

-

Acidic Degradation: Mix the this compound solution with an acid (e.g., 0.1 M HCl) and heat if necessary.

-

Basic Degradation: Mix the this compound solution with a base (e.g., 0.1 M NaOH) and heat.[5]

-

Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂).[6]

-

Thermal Degradation: Expose the this compound solution or solid drug to elevated temperatures (e.g., 60°C).[1]

-

Photolytic Degradation: Expose the this compound solution to UV and/or visible light.[1]

-

-

Neutralization and Sample Preparation:

-

After the specified stress period, neutralize the acidic and basic samples.

-

Dilute the samples to an appropriate concentration for analysis.

-

-

Analysis:

-

Analyze the stressed samples using a stability-indicating LC-MS/MS method to separate and identify the degradation products.

-

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound and its metabolites due to its high sensitivity and selectivity.

Typical LC-MS/MS Parameters:

-

Chromatographic Separation: A reversed-phase C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[7][8][9]

-

Mass Spectrometric Detection: Detection is typically performed using an electrospray ionization (ESI) source in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its metabolites.[7][9]

Sample Preparation for LC-MS/MS Analysis:

-

Protein Precipitation: This is a common and simple method for plasma or microsomal samples, where a cold organic solvent like acetonitrile is added to precipitate proteins.[8][9]

-

Liquid-Liquid Extraction: This technique can also be used to extract this compound and its metabolites from aqueous matrices into an immiscible organic solvent.[7]

-

Solid-Phase Extraction: This method provides cleaner extracts and can be used for concentrating the analytes.

Conclusion

The in vitro metabolism of this compound is well-characterized, with N-dealkylation by CYP3A4 and aromatic hydroxylation by CYP1A2 being the major pathways. The primary metabolites are 2',6'-pipecoloxylidide, 3'-hydroxythis compound, and 4'-hydroxythis compound. While some quantitative kinetic data for PPX formation is available, further studies are needed to fully characterize the kinetics of the hydroxylation pathways.

Forced degradation studies have identified 2,6-dimethylaniline and the N-oxide of this compound as degradation products under alkaline and oxidative stress, respectively. The degradation profile under other stress conditions requires further elucidation. The detailed experimental protocols and analytical methods described in this guide provide a framework for researchers and scientists in the field of drug development to conduct further investigations into the metabolism and stability of this compound.

References

- 1. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, this compound, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Metabolism of this compound in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidative metabolism of bupivacaine into pipecolylxylidine in humans is mainly catalyzed by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Mass Spectrometric Analysis of this compound and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journalcra.com [journalcra.com]

- 7. Simultaneous Determination of this compound and 3-Hydroxy this compound in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | LC-MS/MS assisted biomonitoring of this compound and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Ropivacaine's Effects on Neuronal Cell Culture Models: A Technical Guide

Introduction

Ropivacaine is a long-acting amide local anesthetic widely utilized for surgical anesthesia and postoperative pain management.[1] While considered to have a better safety profile compared to other local anesthetics like bupivacaine, evidence from in vitro and in vivo studies indicates that this compound can exert neurotoxic effects, particularly at high concentrations or with prolonged exposure.[2][3] Understanding the cellular and molecular mechanisms underlying this neurotoxicity is critical for optimizing its clinical use and developing potential neuroprotective strategies. This technical guide provides an in-depth summary of the current research on this compound's effects on neuronal cell culture models, focusing on the key signaling pathways, quantitative effects on cell health, and the experimental protocols used to elucidate these findings.

Mechanisms of this compound-Induced Neurotoxicity

This compound-induced neurotoxicity is a multifactorial process involving the disruption of several critical cellular signaling pathways. The primary mechanisms identified in neuronal cell culture models include mitochondrial dysfunction, inhibition of pro-survival signaling, and activation of death receptor pathways, all of which converge on the induction of apoptosis (programmed cell death).

Mitochondrial Dysfunction and Oxidative Stress

A central mechanism of this compound neurotoxicity is the impairment of mitochondrial function.[4] this compound treatment has been shown to induce the expression of Dynamin-related protein 1 (DRP1), a key regulator of mitochondrial fission.[5][6] This leads to excessive mitochondrial fragmentation, which is followed by a cascade of detrimental events: increased production of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and reduced ATP production.[5][7] The subsequent release of pro-apoptotic factors like cytochrome c from the damaged mitochondria ultimately activates the intrinsic apoptotic pathway.[4] Silencing DRP1 has been shown to abolish these this compound-induced effects, highlighting its critical role in this pathway.[5][6]

References

- 1. This compound mesylate exerts neurotoxicity via up-regulation of Fas/FasL expression in rat pheochromocytoma PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo and in vitro evidence of the neurotoxic effects of this compound: the role of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. mdpi.com [mdpi.com]

- 5. The role of DRP1 in this compound-induced mitochondrial dysfunction and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

Historical development and synthesis of ropivacaine for anesthesia research

An In-depth Technical Guide to the Historical Development and Synthesis of Ropivacaine for Anesthesia Research

Introduction

This compound is a long-acting local anesthetic of the amino amide class, distinguished by its development as a pure S-(-)-enantiomer.[1][2][3] This characteristic confers a favorable safety profile, particularly concerning cardiotoxicity, compared to its racemic predecessor, bupivacaine.[4][5][6] Marketed under trade names like Naropin, this compound is extensively utilized for surgical anesthesia and acute pain management, administered through techniques such as epidural blocks, major nerve blocks, and local infiltration.[7][8] Its development marked a significant milestone in the quest for safer and more effective local anesthetics, driven by a deeper understanding of stereospecificity and its impact on drug toxicity.[1][9][10] This guide provides a comprehensive overview of the historical context, synthesis, mechanism of action, and key experimental data related to this compound for professionals in research and drug development.

Historical Development: The Path to a Safer Anesthetic

The history of local anesthesia began with the isolation of cocaine from coca leaves in the mid-19th century and its first clinical use in 1884.[1][10] However, the severe toxicity and addictive properties of cocaine spurred the search for synthetic alternatives.[1][9] This led to the synthesis of amino ester anesthetics like procaine and later, the more stable amino amide compounds, including lidocaine (1943) and mepivacaine.[9][10]

In 1957, bupivacaine, a potent, long-acting amino amide, was synthesized and introduced to the market in 1965.[1][9] Despite its efficacy, accumulating reports linked bupivacaine to severe central nervous system (CNS) and cardiovascular toxicity, including cardiac arrest, particularly in pregnant women.[1][4][5] This critical issue highlighted the need for a long-acting local anesthetic with a wider margin of safety.

The breakthrough came with the understanding of stereoisomerism. Bupivacaine is a racemic mixture, containing equal amounts of two enantiomers (S- and R-forms).[3][11] Research revealed that the R-enantiomer was associated with greater cardiotoxicity.[12] This knowledge led to the strategic development of this compound, the pure S-(-)-enantiomer of the propyl-analogue of bupivacaine.[1][3] Developed by AstraZeneca, this compound was found to have significantly less cardiotoxicity than bupivacaine in animal models and was introduced for clinical use in 1996.[1][4][13]

Caption: Timeline of key milestones in the development of local anesthetics.

Chemical Synthesis of this compound

This compound's chemical name is (S)-(-)-1-propyl-N-(2,6-xylenyl)-2-piperidine formamide hydrochloride monohydrate.[2][14] It is structurally similar to bupivacaine and mepivacaine, differing in the alkyl group attached to the piperidine nitrogen.[3][15] The synthesis of this compound as a pure S-enantiomer is a critical aspect of its production, ensuring its improved safety profile.[3][12]

The synthesis generally starts with L-pipecolic acid (also known as (S)-piperidine-2-carboxylic acid).[13] The process involves two key steps:

-

Amidation: Formation of an amide bond between the L-pipecolic acid and 2,6-dimethylaniline.

-

N-Alkylation: Addition of a propyl group to the nitrogen atom of the piperidine ring.

Several specific synthetic routes have been published. A common approach involves converting the starting L-pipecolic acid into an acid chloride, which then reacts with 2,6-dimethylaniline to form the intermediate (S)-N-(2,6-dimethylphenyl)-2-piperidine carboxamide (also known as (S)-Pipecoloxylidide).[13][16] This intermediate is subsequently alkylated using an n-propyl halide (e.g., n-propyl bromide) to yield the final this compound base.[13][17]

Caption: A simplified flowchart of the this compound synthesis pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound Base

This protocol is a generalized representation based on published synthetic routes.[2][13][17]

Objective: To synthesize this compound base from (S)-pipecolic acid 2,6-xylidide.

Materials:

-

(S)-pipecolic acid 2,6-xylidide

-

n-propyl bromide

-

Tetrahydrofuran (THF)

-

Diisopropyl ether

-

Sodium hydroxide or Sodium Carbonate solution (for purification steps)

-

Reaction vessel with reflux condenser and stirrer

-

Filtration apparatus

-

Vacuum oven

Methodology:

-

Reaction Setup: Charge the reaction vessel with (S)-pipecolic acid 2,6-xylidide (1 molar equivalent) and tetrahydrofuran (THF) as the solvent.[17]

-

Alkylation: Add an excess of n-propyl bromide (e.g., 10 molar equivalents) to the mixture.[17]

-

Reflux: Heat the reaction mixture to reflux (approximately 66°C for THF) and maintain under stirring for 20-24 hours.[17]

-

Isolation of Crude Product: After the reaction is complete, cool the mixture. Filter off the inorganic salts that have precipitated.[17] Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound base as a solid.[17]

-

Purification: Take up the solid crude product in a minimal amount of a suitable solvent like diisopropyl ether and stir.[17] Filter the suspension under vacuum and wash the residue on the filter multiple times with the same solvent.[17]

-

Drying: Dry the purified this compound base in a vacuum oven at approximately 55°C.[17] The resulting product should be a non-hygroscopic solid.[17]

-

Conversion to Hydrochloride Salt (Optional): The this compound base can be dissolved in a suitable solvent and treated with hydrochloric acid to precipitate this compound hydrochloride, which is the common pharmaceutical form.[17]

Protocol 2: Determination of Enantiomeric Purity by Capillary Electrophoresis (CE)

Objective: To determine the enantiomeric purity of the synthesized S-ropivacaine, ensuring it is free from the more toxic R-enantiomer.

Materials & Instrumentation:

-

Capillary Electrophoresis (CE) system with UV detector

-

Fused-silica capillary

-

Chiral selector: Methyl-β-cyclodextrin

-

Background electrolyte (BGE): Phosphate buffer

-

S-ropivacaine sample

-

R-ropivacaine standard (for method validation)

Methodology:

-

Capillary Conditioning: Condition a new capillary by flushing sequentially with sodium hydroxide solution, water, and finally the background electrolyte (BGE).

-

BGE Preparation: Prepare a phosphate buffer solution containing the chiral selector, methyl-β-cyclodextrin.[18] The concentration of the selector is a critical parameter to optimize for achieving separation.

-

Sample Preparation: Dissolve the synthesized this compound in the BGE or a suitable solvent to a known concentration.

-

Electrophoresis:

-

Fill the capillary with the BGE containing the chiral selector.[18]

-

Inject the sample plug into the capillary using pressure or voltage.

-

Apply a high voltage across the capillary to initiate electrophoretic separation.

-

Monitor the separation using a UV detector at an appropriate wavelength.

-

-

Data Analysis: The two enantiomers (S- and R-ropivacaine) will migrate at different velocities due to their differential interaction with the chiral selector, resulting in two separate peaks. Calculate the percentage of the R-enantiomer impurity relative to the main S-enantiomer peak area to determine the enantiomeric purity.[18]

Anesthesia Research: Mechanism and Properties

Mechanism of Action

Like other local anesthetics, this compound exerts its effect by blocking nerve impulse conduction.[19][20] The primary mechanism is the reversible inhibition of sodium ion influx through voltage-gated sodium channels in the neuronal membrane.[7][8]

-

Binding: this compound, in its charged cationic form, binds to a specific receptor site within the sodium channel.[7]

-

Inhibition: This binding locks the channel in an inactivated state, preventing the large, transient influx of sodium ions that is necessary for the generation and propagation of an action potential.[7][20]

-

Blockade: The failure of the action potential to propagate along the nerve fiber results in a loss of sensation in the area innervated by the nerve.[11][20]

This compound is less lipophilic than bupivacaine, which is thought to contribute to its lower toxicity and a differential blockade effect.[11][19] It is less likely to penetrate large, myelinated Aβ motor fibers, resulting in a more selective block of pain-transmitting Aδ and C fibers.[19][21] This can be advantageous when motor function needs to be preserved.[8]

Caption: this compound blocks the sodium channel, preventing nerve impulse propagation.

Pharmacokinetics and Metabolism

This compound's absorption into the systemic circulation depends on the dose, concentration, and vascularity of the administration site.[7][11] It is highly protein-bound in plasma (~94%), primarily to α1-acid glycoprotein.[7][11] The drug is extensively metabolized in the liver, mainly by the cytochrome P450 enzyme CYP1A2 to 3'-hydroxy-ropivacaine and by CYP3A4 to 2',6'-pipecoloxylidide (PPX).[19][22] These metabolites are then excreted by the kidneys, with only about 1% of the drug being excreted unchanged in the urine.[2][11]

Quantitative Data and Comparative Analysis

Table 1: Physicochemical Properties of this compound and Comparators

| Property | This compound | Bupivacaine | Lidocaine |

| Chemical Class | Amino Amide | Amino Amide | Amino Amide |

| Chirality | Pure S-Enantiomer[3] | Racemic Mixture[11] | Achiral |

| Molecular Weight ( g/mol ) | 274.4[4][22] | 288.4 | 234.3 |

| pKa (at 25°C) | 8.1[14] | 8.1 | 7.9 |

| Lipid Solubility (Partition Coefficient) | 115[23] | 346 | 110 |

| Plasma Protein Binding | ~94%[7][11] | ~95% | ~65% |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value (following IV administration) |

| Volume of Distribution (Vd) | ~41 L[7][24] |

| Plasma Clearance | ~387 mL/min[24] |

| Terminal Half-life (t½) | ~1.8 hours (IV)[7][19] |

| ~4.2 hours (Epidural)[7][19] | |

| Primary Metabolism Route | Hepatic (CYP1A2, CYP3A4)[19][22] |

| Primary Excretion Route | Renal (as metabolites)[7][19] |

Table 3: Clinical Comparison of this compound and Bupivacaine

| Feature | This compound | Bupivacaine |

| Potency | Slightly less potent than bupivacaine, especially at lower concentrations[15][19] | High |

| Onset of Sensory Block | Similar to bupivacaine[6][19] | Rapid to intermediate |

| Duration of Sensory Block | Long-acting, similar to bupivacaine[3][19] | Long-acting |

| Motor Blockade | Less intense and shorter duration than bupivacaine[3][6][19] | More pronounced |

| CNS Toxicity Potential | Lower than bupivacaine[11][13] | Higher |

| Cardiotoxicity Potential | Significantly lower than bupivacaine[4][5][6] | Higher, especially the R-enantiomer |

| CC/CNS Ratio * | Higher (greater margin of safety)[7] | Lower |

*CC/CNS Ratio: Ratio of the drug dose required to cause cardiovascular collapse to the dose needed to produce seizures.[7]

Clinical Research Protocols

Protocol 3: Representative Clinical Trial Workflow

Objective: To compare the efficacy and safety of epidural this compound versus bupivacaine for labor analgesia.

Study Design: A prospective, randomized, double-blind controlled trial.[25]

Methodology:

-

Patient Recruitment: Recruit healthy, consenting parturients in active labor requesting epidural analgesia.

-

Randomization: Randomly assign participants to receive either epidural this compound (e.g., 0.2%) or epidural bupivacaine (e.g., 0.125%) with a fixed concentration of an opioid like fentanyl.[26]

-

Blinding: The patient, anesthesiologist, and research staff assessing outcomes are all blinded to the treatment allocation. The study drugs are prepared in identical, coded syringes by an unblinded pharmacist.

-

Anesthesia Administration:

-

An epidural catheter is placed.

-

An initial loading dose of the assigned study solution is administered.

-

Analgesia is maintained via a continuous infusion or patient-controlled epidural analgesia (PCEA) pump.

-

-

Data Collection:

-

Primary Outcome: Patient-reported pain scores (e.g., using a Visual Analog Scale - VAS) at regular intervals.

-

Secondary Outcomes: Degree of motor block (e.g., using the Bromage scale), total drug consumption, incidence of side effects (hypotension, nausea, vomiting), and neonatal outcomes (Apgar scores).[7]

-

-

Statistical Analysis: Compare the outcomes between the two groups using appropriate statistical tests (e.g., t-test for continuous data, chi-square test for categorical data) to determine if there are significant differences in efficacy or safety.

References

- 1. From cocaine to this compound: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The toxicity of local anesthetics: the place of this compound and levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 9. From cocaine to this compound: the history of local anesthetic drugs. | Semantic Scholar [semanticscholar.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. drugs.com [drugs.com]

- 12. The Study of this compound Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. fresenius-kabi.com [fresenius-kabi.com]

- 15. jvsmedicscorner.com [jvsmedicscorner.com]

- 16. WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. Determination of the enantiomeric purity of S-ropivacaine by capillary electrophoresis with methyl-beta-cyclodextrin as chiral selector using conventional and complete filling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 21. clinicaltrials.eu [clinicaltrials.eu]

- 22. This compound | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. This compound | 84057-95-4 [chemicalbook.com]

- 24. mdpi.com [mdpi.com]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

- 26. ejhp.bmj.com [ejhp.bmj.com]

Ropivacaine lipophilicity and its impact on protein binding

An In-depth Technical Guide: Ropivacaine Lipophilicity and its Impact on Protein Binding

Introduction

This compound is a long-acting local anesthetic of the amino amide type. Its clinical efficacy and safety profile are intrinsically linked to its physicochemical properties, primarily its lipophilicity and extent of protein binding. This technical guide provides a detailed examination of the relationship between this compound's lipophilicity and its interaction with plasma proteins, offering insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound, with the chemical formula C17H26N2O, is the (S)-enantiomer of 1-propyl-2',6'-pipecoloxylidide. It is structurally similar to bupivacaine and mepivacaine. A key determinant of its pharmacological activity is its lipophilicity, which governs its ability to permeate nerve membranes and interact with plasma proteins.

Lipophilicity of this compound

Lipophilicity is a critical physicochemical property of a drug that influences its absorption, distribution, metabolism, and excretion (ADME). It is typically quantified by the partition coefficient (log P) or the distribution coefficient (log D).

Table 1: Lipophilicity of this compound and Related Local Anesthetics

| Compound | Log P (octanol/water) | Log D (pH 7.4) | Reference |

| This compound | 2.9, 3.3 | 3.2, 3.3 | |

| Bupivacaine | 3.41, 3.6 | 3.5 | |

| Mepivacaine | 2.3 | 1.9 | |

| Lidocaine | 2.44 | 2.3 |

This compound exhibits a high degree of lipophilicity, which is slightly lower than that of bupivacaine. This property is crucial for its ability to penetrate the lipid-rich neuronal membranes to reach its site of action, the voltage-gated sodium channels.

Protein Binding of this compound

Upon entering the systemic circulation, this compound extensively binds to plasma proteins, primarily alpha-1-acid glycoprotein (AAG) and, to a lesser extent, albumin. This binding is reversible and concentration-dependent. The extent of protein binding significantly influences the free fraction of the drug available to exert its therapeutic and potentially toxic effects.

Table 2: Plasma Protein Binding Characteristics of this compound

| Parameter | Value | Primary Binding Proteins | Reference |

| Plasma Protein Binding | ~94% | Alpha-1-acid glycoprotein (AAG), Albumin | |

| Free Fraction | ~6% |

The high degree of protein binding serves as a reservoir for the drug, contributing to its long duration of action. The primary determinant of this compound binding in plasma is the concentration of AAG.

The Interplay between Lipophilicity and Protein Binding

The lipophilicity of this compound is a key driver of its high affinity for plasma proteins. Hydrophobic interactions play a significant role in the binding of amide-type local anesthetics to AAG and albumin. The aromatic ring and the alkyl groups of the this compound molecule contribute to its lipophilic character, facilitating its interaction with the hydrophobic pockets of these proteins.

Experimental Protocols

The determination of lipophilicity and protein binding are crucial steps in drug development. The following sections outline standard methodologies for these assessments.

Determination of Lipophilicity (Shake-Flask Method)

The shake-flask method is the traditional and most straightforward technique for determining the octanol-water partition coefficient (log P).

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration of the compound in each phase is measured at equilibrium, and the partition coefficient is calculated.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent. Prepare the aqueous and n-octanol phases, ensuring mutual saturation by shaking them together for 24 hours and then allowing them to separate.

-

Partitioning: Add a small volume of the this compound stock solution to a known volume of the aqueous and n-octanol phases in a centrifuge tube.

-

Equilibration: The mixture is agitated (e.g., by shaking or vortexing) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase. Log P is the base-10 logarithm of P.

Determination of Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is considered the gold standard for assessing plasma protein binding.

Principle: This method involves a semi-permeable membrane that separates a protein solution (plasma) from a protein-free buffer. The drug can pass through the membrane, but the protein cannot. At equilibrium, the concentration of the free drug is the same on both sides of the membrane.

Methodology:

-

Apparatus Setup: An equilibrium dialysis cell consists of two chambers separated by a semi-permeable membrane with a specific molecular weight cutoff (e.g., 5-10 kDa) that retains proteins but allows the free drug to pass.

-

Sample Preparation: One chamber is filled with plasma (or a specific protein solution like AAG or albumin) containing a known concentration of this compound. The other chamber is filled with a protein-free buffer (e.g., PBS, pH 7.4).

-

Incubation: The dialysis cell is incubated at a physiological temperature (37°C) with gentle agitation for a period sufficient to reach equilibrium (typically 4-24 hours).

-

Sampling: After equilibrium is reached, samples are taken from both chambers.

-

Analysis: The total drug concentration in the protein-containing chamber and the free drug concentration in the protein-free chamber are measured using a sensitive analytical method like LC-MS/MS.

-

Calculation: The percentage of protein-bound drug is calculated using the formula: % Bound = [(Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration] x 100

Conclusion

The lipophilicity of this compound is a fundamental physicochemical property that directly influences its high degree of plasma protein binding. This strong binding, primarily to alpha-1-acid glycoprotein, results in a low free fraction of the drug, which contributes to its long duration of action and favorable safety profile compared to more lipophilic and less protein-bound local anesthetics. A thorough understanding of these interconnected properties, along with robust experimental characterization, is essential for the continued development and clinical application of this compound and other anesthetic agents.

Ropivacaine Hydrochloride Salt vs. Free Base: A Technical Guide to Solubility in Research Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of ropivacaine hydrochloride salt and its corresponding free base form in common laboratory solvents and research buffers. Understanding these properties is critical for accurate experimental design, formulation development, and ensuring the bioavailability of this compound in preclinical and research settings. This document provides a comparative analysis, quantitative solubility data, detailed experimental protocols, and conceptual diagrams to elucidate the underlying chemical principles.

Physicochemical Properties and the Role of pH

This compound is an amino amide local anesthetic.[1] It is a weak base with a pKa of approximately 8.1.[2][3] This property is the primary determinant of its solubility profile. In research and clinical applications, it is most commonly supplied as the hydrochloride (HCl) salt to enhance its aqueous solubility. The free base form, while more lipid-soluble and essential for crossing neural membranes to exert its anesthetic effect, has very low water solubility.[4][5]

The equilibrium between the water-soluble protonated form (the hydrochloride salt) and the lipid-soluble, poorly water-soluble deprotonated form (the free base) is governed by the pH of the solution, as described by the Henderson-Hasselbalch equation.

-

At pH < pKa (Acidic Conditions): The equilibrium shifts towards the protonated, charged form (R-NH3+). This form is highly water-soluble, making the hydrochloride salt suitable for aqueous formulations.

-

At pH > pKa (Alkaline Conditions): The equilibrium favors the deprotonated, neutral free base (R-NH2). As the pH increases above 6.0, the solubility of this compound hydrochloride is significantly reduced, which can lead to precipitation.[6][7]

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound Hydrochloride and this compound Free Base

| Property | This compound Hydrochloride | This compound Free Base | Reference(s) |

| Molecular Formula | C17H26N2O • HCl • H2O | C17H26N2O | [2][6] |

| Molecular Weight | 328.89 g/mol | 274.40 g/mol | [2][6] |

| pKa | ~8.1 (at 25°C) | ~8.1 (at 25°C) | [2][3][6] |

| Appearance | White crystalline powder | Solid | [2][8] |

| CAS Number | 98717-15-8 | 84057-95-4 | [2][9] |

Quantitative Solubility Data

The choice of solvent or buffer is critical when preparing stock solutions or experimental formulations of this compound. The hydrochloride salt offers significantly higher solubility in aqueous media compared to the free base, which is practically insoluble in water.[5] For organic solvents like DMSO and ethanol, both forms exhibit good solubility.

Table 2: Comparative Solubility of this compound Forms

| Solvent / Buffer | Form | Solubility | Temperature | Reference(s) |

| Water | Hydrochloride | ~50 - 53.8 mg/mL | 25°C | [2][6] |

| Water | Hydrochloride | 46 mg/mL | Not Specified | [9] |

| Water | Free Base | Insoluble | Not Specified | [5] |

| PBS (pH 7.2) | Hydrochloride | ~0.25 mg/mL | Not Specified | [10] |

| DMSO | Hydrochloride | ~25 - 62 mg/mL | Not Specified | [9][10] |

| DMSO | Free Base | 23 mg/mL | Not Specified | [5] |

| Ethanol | Hydrochloride | ~15 - 62 mg/mL | Not Specified | [9][10] |

Note: Solubility values can vary between sources due to different experimental conditions (e.g., temperature, exact buffer composition, measurement technique). The low solubility in PBS (pH 7.2) highlights the precipitation risk when diluting acidic stock solutions into neutral or alkaline buffers.[10]

Experimental Protocols

Determining the solubility of a compound is a fundamental step in drug development. A widely accepted method is the Saturated Shake-Flask method. This protocol provides a reliable means to measure equilibrium solubility.

Saturated Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound hydrochloride or free base in a specific research buffer (e.g., PBS, Tris-HCl).

Materials and Equipment:

-

This compound hydrochloride or free base powder

-

Selected research buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the this compound compound (either salt or free base) to a series of vials. The amount should be more than what is expected to dissolve to ensure a saturated solution.

-

Solvent Addition: Add a precise volume of the chosen research buffer to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. To fully separate the solid and liquid phases, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm syringe filter.

-

Quantification:

-

Prepare a series of standard solutions of known this compound concentrations.

-

Dilute the filtered sample with the appropriate mobile phase (for HPLC) or buffer (for UV-Vis).

-

Analyze the standard and sample solutions using a validated HPLC or UV-Vis method to determine the concentration of this compound in the saturated sample.

-

-

Data Analysis: The concentration determined in the previous step represents the equilibrium solubility of the compound in the tested buffer at that specific temperature. The experiment should be performed in triplicate to ensure reproducibility.

Visualizing Key Concepts and Workflows

Diagrams are essential for understanding the chemical behavior of this compound in solution and the experimental processes used to characterize it.

Caption: Chemical equilibrium of this compound salt and free base.

Caption: Experimental workflow for solubility determination.

Conclusion and Recommendations

The choice between this compound hydrochloride and its free base is dictated by the intended application and the required solvent system.

-

This compound Hydrochloride is the preferred form for preparing aqueous stock solutions and formulations due to its high water solubility at an acidic pH.[2][6] Researchers must be cautious of potential precipitation when diluting these acidic stocks into neutral or alkaline buffers, such as PBS at pH 7.2.[7][10]

-

This compound Free Base is practically insoluble in water but soluble in organic solvents like DMSO.[5] It is the biologically active form that permeates nerve membranes. Studies requiring direct application of the free base or its incorporation into lipid-based delivery systems will utilize this form.

For reliable and reproducible experimental results, it is imperative to consider the pH of the final solution and its proximity to this compound's pKa. Whenever preparing dilutions in physiological buffers, it is advisable to perform a preliminary test to check for precipitation.